1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C13H12F3NO2 It is characterized by the presence of a trifluoroacetyl group attached to a tetrahydroisoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The tetrahydroisoquinoline ring system can also interact with various receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Trifluoroacetyl piperidine: Similar in structure but with a piperidine ring instead of a tetrahydroisoquinoline ring.
2,2,2-Trifluoroacetophenone: Contains a trifluoroacetyl group attached to a phenyl ring.
Uniqueness
1-(7-Acetyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is unique due to the combination of the trifluoroacetyl group and the tetrahydroisoquinoline ring system. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H12F3NO2 |
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Molecular Weight |
271.23 g/mol |
IUPAC Name |
1-(7-acetyl-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H12F3NO2/c1-8(18)10-3-2-9-4-5-17(7-11(9)6-10)12(19)13(14,15)16/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
DSQRXDBZCMVTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CCN(C2)C(=O)C(F)(F)F)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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